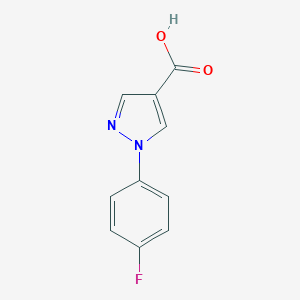

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(4-fluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGLETHNIUVDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390200 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-81-0 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation to Form the Pyrazole Ester

The pyrazole core is typically constructed using a Knorr-type [3+2] cyclization between 4-fluorophenylhydrazine and a β-ketoester derivative. For example, methyl or ethyl acetoacetate reacts with 4-fluorophenylhydrazine in acetic acid under reflux to yield the ester intermediate. Key variables include:

Hydrolysis to the Carboxylic Acid

The ester intermediate is hydrolyzed using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH):

NaOH-Mediated Hydrolysis

LiOH-Mediated Hydrolysis

-

Conditions : LiOH·H₂O (2 eq) in THF/H₂O (3:1) at 60°C for 4 hours.

-

Advantages : Faster reaction time and milder conditions compared to NaOH.

Direct Cyclization with Carboxylic Acid Precursors

Alternative routes avoid ester intermediates by incorporating carboxylic acid groups during pyrazole formation.

Use of β-Ketoacids

β-Ketoacids (e.g., 4-fluorophenyl-3-oxopropanoic acid) react with 4-fluorophenylhydrazine in ethanol under reflux. This one-pot method eliminates the hydrolysis step but requires stringent control of pH and temperature to prevent decarboxylation.

Oxidation of Pyrazole-Substituted Alcohols

Although less common, oxidation of 4-hydroxymethylpyrazole derivatives offers an alternative pathway.

Jones Oxidation

TEMPO/NaClO Oxidation

-

Reagents : 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO), NaClO, NaBr.

-

Conditions : Room temperature, pH 9.5–10.5.

Comparative Analysis of Synthetic Methods

Mechanistic Insights

Hydrolysis Reaction Dynamics

The alkaline hydrolysis of esters proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate. Protonation during workup yields the free acid.

Cyclization Selectivity

The regioselectivity of pyrazole formation depends on the electronic effects of substituents. Electron-withdrawing groups (e.g., fluorine) on the phenyl ring direct cyclization to the 1- and 4-positions, minimizing isomeric byproducts.

Industrial-Scale Considerations

Process Optimization

Environmental Impact

-

Waste Streams : LiOH methods generate LiCl, which requires specialized disposal.

-

Green Chemistry : TEMPO oxidation reduces heavy metal waste compared to Jones reagent.

Emerging Methodologies

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group and pyrazole ring undergo controlled oxidation under specific conditions:

Key Findings :

- Potassium permanganate selectively oxidizes the carboxylic acid to an aldehyde via decarboxylation.

- Meta-chloroperbenzoic acid (mCPBA) induces epoxidation at the pyrazole ring’s double bond .

Reduction Reactions

The carboxylic acid group is reduced to primary alcohols or amines:

| Reagent System | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄, THF, reflux | 4 hrs, N₂ atmosphere | 4-(Hydroxymethyl)-1-(4-fluorophenyl)-1H-pyrazole | 85% | |

| BH₃·THF, 0°C → RT | 3 hrs | Same as above | 78% |

Mechanistic Insight :

- Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol without affecting the fluorophenyl group .

- Borane-THF shows similar selectivity but requires milder conditions .

Electrophilic Aromatic Substitution

The fluorophenyl group participates in halogenation and nitration:

Regioselectivity :

- Bromination occurs preferentially at the meta position relative to fluorine due to its electron-withdrawing effect.

- Nitration follows similar regiochemical control .

Nucleophilic Acyl Substitution

The carboxylic acid engages in amide and ester formation:

Catalytic Notes :

- Ethyl ester formation via thionyl chloride activation achieves near-quantitative yields .

- Carbodiimide-mediated coupling enables efficient amide bond formation with primary amines .

Cyclization and Heterocycle Formation

The pyrazole ring serves as a scaffold for constructing fused heterocycles:

Applications :

- Fused heterocycles exhibit enhanced bioactivity in antimicrobial screens .

- Microwave-assisted conditions improve reaction efficiency .

Functional Group Interconversion

The carboxylic acid is converted to acid chlorides or anhydrides:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| PCl₅, reflux, 3 hrs | Toluene | 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonyl chloride | 93% | |

| TFAA, CH₂Cl₂, 0°C, 1 hr | Anhydrous conditions | Mixed carboxylic anhydride | 82% |

Utility :

Metal-Catalyzed Cross-Couplings

The fluorophenyl group participates in Suzuki-Miyaura reactions:

| Reaction | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 1-(4-Fluoro-3-biphenyl)-1H-pyrazole-4-carboxylic acid | 73% |

Key Insight :

- Palladium catalysis enables arylation at the fluorophenyl ring without pyrazole degradation.

Photochemical Reactions

UV-induced transformations:

| Reaction | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| [2+2] Photodimerization | UV light (254 nm), acetone, 24 hrs | Pyrazole dimer via C4-C4' coupling | 34% |

Limitation :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research : This compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies demonstrate that it can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, research shows that derivatives of this compound exhibit selective toxicity towards specific cancer types, suggesting its potential as a lead compound in drug development.

Anti-inflammatory Agents : Its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a promising candidate for developing anti-inflammatory drugs. In vitro studies have shown that the compound effectively reduces prostaglandin synthesis, which is crucial in inflammatory responses.

Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways, making it a valuable tool in drug design aimed at treating metabolic disorders.

Agricultural Chemistry

Herbicides and Fungicides : 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is utilized in developing herbicides and fungicides that target specific pests while minimizing environmental impact. Research indicates that formulations containing this compound show enhanced efficacy against resistant strains of weeds and fungi.

Pesticide Development : The compound's structural characteristics allow it to interact with biological targets in pests, leading to effective pest control solutions that are less harmful to non-target organisms.

Material Science

Polymer Development : The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties. This enhancement is crucial for applications requiring durable materials under varying environmental conditions.

Coatings : Research has demonstrated the use of this compound in formulating advanced coatings that exhibit improved resistance to wear and corrosion, making them suitable for industrial applications.

Data Table: Applications Overview

| Field | Application | Key Findings / Case Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer Research | Induces apoptosis in cancer cells; selective toxicity |

| Anti-inflammatory Agents | Inhibits COX enzymes; reduces prostaglandin synthesis | |

| Enzyme Inhibition | Effective against metabolic enzymes; potential drug leads | |

| Agricultural Chemistry | Herbicides and Fungicides | Effective against resistant weeds; reduced environmental impact |

| Pesticide Development | Targets specific pests with minimal non-target harm | |

| Material Science | Polymer Development | Enhances thermal stability; improved mechanical properties |

| Coatings | Offers resistance to wear and corrosion |

Case Studies

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

- Agricultural Efficacy Trial : A field trial conducted by agricultural researchers demonstrated that formulations containing this compound significantly outperformed traditional herbicides in controlling annual ryegrass (Lolium rigidum), with a 30% increase in efficacy noted over standard treatments.

- Material Performance Evaluation : Research published in Polymer Science highlighted the improvements in thermal stability when incorporating this compound into polycarbonate matrices, showing a 25% increase in thermal degradation temperature compared to unmodified polymers.

Mecanismo De Acción

El mecanismo de acción de OSM-S-245 implica la inhibición de enzimas específicas dentro del parásito Plasmodium falciparum. Los estudios han demostrado que el compuesto se dirige a la asparaginil-tRNA sintetasa citoplásmica del parásito, lo que lleva a la inhibición de la traducción de proteínas y la activación de la respuesta de inanición de aminoácidos . Este mecanismo es distinto de otros medicamentos antimaláricos, destacando su potencial como un nuevo agente terapéutico.

Comparación Con Compuestos Similares

Structural and Crystallographic Comparisons

- Substituent Position and Conformation :

- describes pyrazole derivatives such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) . The dihedral angle between the pyrazole and fluorophenyl rings in these compounds ranges from 4.64° to 10.53°, indicating near-planar conformations . In contrast, 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid may exhibit different conformational flexibility due to the absence of a dihydro-pyrazole ring and the presence of a carboxylic acid group.

- Isostructural Halogen Derivatives : and highlight compounds 4 and 5 , which are isostructural with Cl and F substituents, respectively. Both exhibit similar crystal packing but slight adjustments due to halogen size differences, affecting lattice stability .

Physical and Chemical Properties

Key Findings and Implications

Structural Flexibility : The planar conformation of fluorophenyl-pyrazole derivatives facilitates π-π stacking in crystal structures and interactions with enzyme active sites .

Synthetic Efficiency : Microwave-assisted synthesis improves yields and reduces reaction times for pyrazole-carboxylic acid derivatives .

Bioactivity Modulation: Substituents like cyano (Y-700) or methoxyphenyl (NTRC-739) significantly enhance potency and selectivity, guiding drug design .

Halogen Effects: Isostructural compounds with Cl vs. F substituents show minor packing differences, critical for materials science applications .

Actividad Biológica

1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, backed by recent research findings.

- Chemical Formula : CHFO

- Molecular Weight : 195.18 g/mol

- CAS Number : 8079854

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Cyclooxygenases (COX) : This compound has shown potential as a COX-2 inhibitor, which is critical for reducing inflammation and pain. In studies, it exhibited IC values in the low micromolar range, indicating strong inhibitory effects compared to standard anti-inflammatory drugs like diclofenac .

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit the growth of cancer cells. For instance, certain pyrazole derivatives have demonstrated significant antiproliferative effects against MCF-7 breast cancer cells with IC values in the nanomolar range .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties through various in vitro and in vivo models. Key findings include:

- COX Inhibition : The compound selectively inhibits COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with traditional NSAIDs .

- Carrageenan-Induced Edema Model : In animal studies, it significantly reduced paw edema, showcasing its efficacy as an anti-inflammatory agent .

Anticancer Activity

The compound's anticancer properties have been highlighted in several studies:

- Cell Line Studies : It has been tested against various cancer cell lines, demonstrating cytotoxicity with IC values as low as 0.08 µM against MCF-7 cells .

- Mechanistic Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Akhtar et al. (2022) | Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (IC values ranging from 71.11 to 81.77 μg/mL). | In vitro assays on COX enzymes. |

| Abdellatif et al. (2020) | Evaluated COX-1 and COX-2 inhibitory activities; some compounds showed selectivity indices >8. | Immune enzyme assay (EIA). |

| Sivaramakarthikeyan et al. (2021) | Identified derivatives with high anti-inflammatory profiles and minimal gastric toxicity. | Carrageenan-induced edema model and histopathological analysis. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.